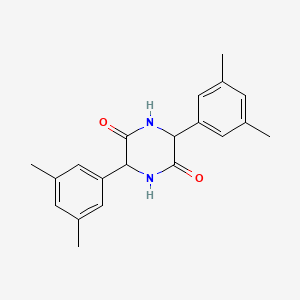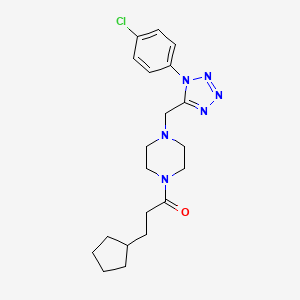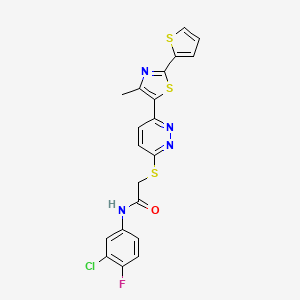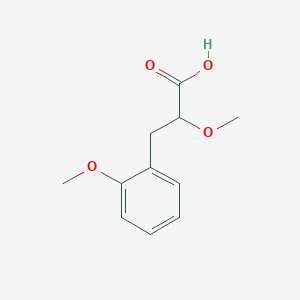
3,6-Bis(3,5-dimethylphenyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3,5-dimethylphenyl)piperazine-2,5-dione is a small molecule with a piperazine ring structure. It’s a derivative of piperazine-2,5-dione, which is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities .
Synthesis Analysis
A post-Ugi cascade reaction has been used to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis
The molecular formula of 3,6-Bis(3,5-dimethylphenyl)piperazine-2,5-dione is C20H22N2O2. It’s a derivative of piperazine-2,5-dione, which is a six-membered ring with two nitrogen atoms at positions 1 and 4 .Chemical Reactions Analysis
The piperazine-2,5-dione pharmacophore is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities . Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded .Applications De Recherche Scientifique
Piperazine Derivatives in Drug Development
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs due to its presence in a plethora of well-known drugs with various therapeutic uses. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus leads to a notable difference in the medicinal potential of the resultant molecules. This flexibility makes piperazines a crucial building block in drug discovery for various diseases, advocating further therapeutic investigations on this motif (Rathi et al., 2016).
Antimicrobial and Antituberculosis Activity
Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in developing potent anti-TB molecules, demonstrating the potential for creating safer, selective, and cost-effective anti-mycobacterial agents. The review emphasizes the importance of piperazine-based molecular designs in addressing gaps and exploiting reported strategies in anti-TB drug development (Girase et al., 2020).
Antineoplastic Agents
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic agents demonstrates the piperazine derivatives' role in cancer treatment. These compounds have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs, highlighting their significance in drug development for cancer treatment (Hossain et al., 2020).
Neuropharmacology and Anxiolytic-like Activity
Piperazine derivatives have been investigated for their anxiolytic-like, antidepressant, nootropic, and antinociceptive activities in animal models, as well as their antioxidant capacity in in vitro tests. Such research underscores the versatility of piperazine derivatives in developing drugs targeting the central nervous system, including potential treatments for anxiety-related disorders (Strub et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
3,6-bis(3,5-dimethylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-11-5-12(2)8-15(7-11)17-19(23)22-18(20(24)21-17)16-9-13(3)6-14(4)10-16/h5-10,17-18H,1-4H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARDSIXFMTXCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2C(=O)NC(C(=O)N2)C3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(3,5-dimethylphenyl)piperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2695351.png)
![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)
![Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2695358.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)





